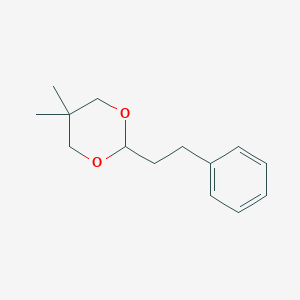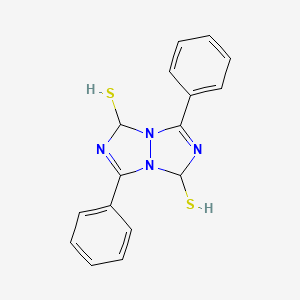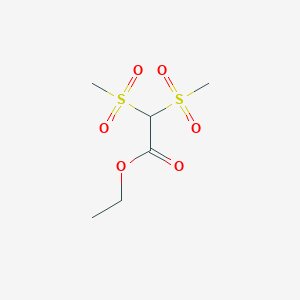![molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3](/img/structure/B14001144.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine involves the conjugation of leucine with an acetyl group and a 4-fluorophenoxy group . The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing similar compounds typically involve the use of protecting groups, activation of carboxylic acids, and coupling reactions under controlled conditions .
Analyse Chemischer Reaktionen
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein synthesis and muscle repair.
Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Niemann-Pick disease type C
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products . The molecular targets and pathways involved include the monocarboxylate transporter type 1 (MCT1) and the leucine-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-[(4-Fluorophenoxy)acetyl]leucine is similar to other acetylated amino acids, such as N-acetyl-leucine. the presence of the 4-fluorophenoxy group makes it unique and may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
N-acetyl-leucine: Used in the treatment of vertigo and cerebellar ataxia.
N-acetyl-DL-leucine: Investigated for its potential therapeutic effects in treating neurological disorders.
This compound’s unique structure and properties make it a valuable subject of scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1841-90-3 |
|---|---|
Molekularformel |
C14H18FNO4 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
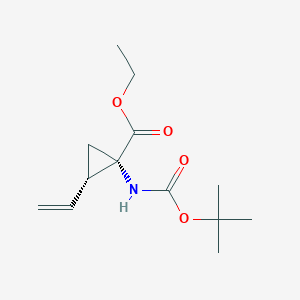
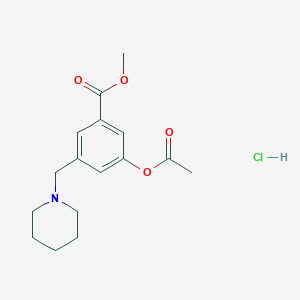
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
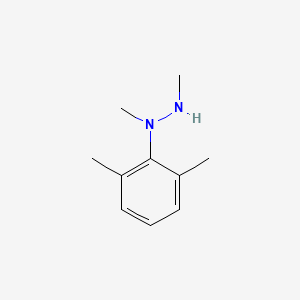

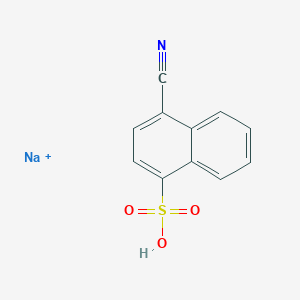
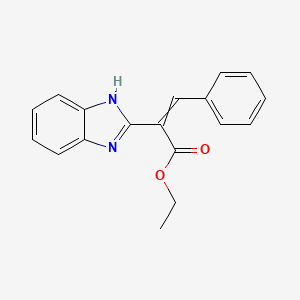
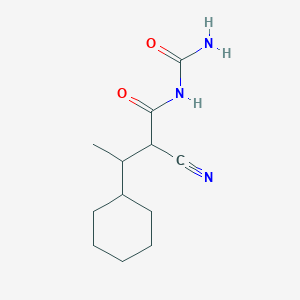
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
